molecular formula C3H6N2OS B1255100 2-Amino-1,3-thiazolidin-4-one

2-Amino-1,3-thiazolidin-4-one

Cat. No.: B1255100
M. Wt: 118.16 g/mol
InChI Key: LRIYFYUQOIQGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1,3-thiazolidin-4-one is a high-purity chemical reagent built on the privileged thiazolidin-4-one scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of novel bioactive molecules. Researchers value this core structure for its demonstrated potential in various therapeutic areas. Thiazolidin-4-one derivatives have been extensively studied for their anticancer and antiproliferative activities . Scientific literature indicates that these compounds can inhibit cancer cell proliferation and demonstrate significant cytotoxicity against various human cancer cell lines, including renal cell adenocarcinoma and hepatoblastoma-derived cells . The mechanism of action for these derivatives is multifaceted, often involving the induction of G1 cell cycle arrest and the triggering of apoptosis in a dose-dependent manner . Beyond oncology research, the thiazolidin-4-one scaffold is a promising precursor for developing agents with antimicrobial, antioxidant, anti-inflammatory, and anticonvulsant properties . The presence of modifiable positions on the ring system allows for strategic structural optimization to enhance biological activity and selectivity for specific targets . This makes this compound a critical starting material for constructing diverse compound libraries aimed at probing new biological pathways and developing potential multi-target therapeutic agents. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C3H6N2OS

Molecular Weight

118.16 g/mol

IUPAC Name

2-amino-1,3-thiazolidin-4-one

InChI

InChI=1S/C3H6N2OS/c4-3-5-2(6)1-7-3/h3H,1,4H2,(H,5,6)

InChI Key

LRIYFYUQOIQGQV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(S1)N

Synonyms

2-amino-1,3-thiazolidin-4-one

Origin of Product

United States

Scientific Research Applications

Synthesis of 2-Amino-1,3-thiazolidin-4-one Derivatives

The synthesis of this compound derivatives typically involves the reaction of thiourea with various aldehydes or ketones. The following methods have been documented:

  • One-Pot Multicomponent Reactions (MCRs) : This method allows for the simultaneous reaction of multiple reactants to form the desired thiazolidinone in a single step, improving efficiency and yield .
  • Catalytic Methods : Recent studies have explored the use of catalysts such as DSDABCOC to enhance reaction rates and yields when synthesizing thiazolidinone derivatives .

Anticancer Activity

This compound and its derivatives exhibit significant anticancer properties. Research has demonstrated their effectiveness against various human cancer cell lines, including:

  • Prostate Cancer : Compounds derived from this compound have shown selective cytotoxicity against prostate cancer cells with notable potency .
  • Breast Cancer : Studies indicate that these compounds can induce apoptosis in breast cancer cells through DNA degradation mechanisms .
Cancer Type Cell Line IC50 (µM) Reference
Prostate CancerLNCaP0.54
Breast CancerMCF-70.37
Lung CancerA5490.041

Antiviral Activity

The antiviral potential of this compound has been explored against various viral strains:

  • HIV : Certain derivatives have shown promising antiviral activity against HIV with EC50 values around 0.35 mM .
  • Chikungunya Virus : Compounds derived from this scaffold have demonstrated efficacy against Chikungunya virus strains .

Other Biological Properties

In addition to anticancer and antiviral activities, this compound exhibits other pharmacological effects:

  • Antimicrobial : Active against Gram-positive bacteria and fungi such as Candida albicans .
  • Anti-inflammatory and Antioxidant : These properties contribute to its potential in treating various inflammatory disorders .

Structure Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

  • Modifications at positions 2, 3, and 5 of the thiazolidinone ring can enhance specific biological activities such as anticancer or antimicrobial effects .

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of thiazolidinone derivatives and evaluated their cytotoxic effects on MCF-7 and A549 cell lines.
    • Results indicated that some compounds exhibited IC50 values lower than 0.5 µM, demonstrating strong anticancer activity .
  • Evaluation of Antiviral Properties :
    • A group synthesized novel thiazolidinone derivatives and tested them against Murine norovirus and Yellow fever.
    • The study found that certain compounds had an EC50 value below 0.3 µM against these viruses .

Preparation Methods

Four-Component Condensation-Cyclization

Kaboudin et al. developed a one-pot four-component reaction using hydrazine carbothiomide derivatives, dimethyl acetylenedicarboxylate (DMAD), and ethanol under reflux. This method achieved cyclization within 3 hours, yielding 2-imino-1,3-thiazolidin-4-ones with 82–85% efficiency. The mechanism involves nucleophilic attack of thiourea’s sulfur atom on DMAD’s triple bond, followed by intramolecular cyclization (Fig. 1).

Solvent-Free One-Pot Synthesis

Foroughifar et al. utilized Bi(SCH₂COOH)₃ as a catalyst in solvent-free conditions, reacting aromatic amines, aldehydes, and mercaptoacetic acid at 70°C. This approach eliminated chromatographic purification, achieving 83% yield through simple filtration. Comparative studies showed PEG-400 was ineffective, whereas polypropylene glycol (PPG) enhanced reactivity by 40%.

Green Chemistry and Sustainable Protocols

Ultrasound-Assisted Synthesis

Angapelly et al. employed vanadyl sulfate (VOSO₄) under ultrasonic irradiation in acetonitrile, reducing reaction time to 30 minutes. The method’s eco-friendly profile was highlighted by a 91% atom economy and 0.3 E-factor. Ultrasound promoted rapid homogenization, avoiding side products common in thermal methods.

Nanoparticle-Catalyzed Reactions

Baharfar et al. synthesized isatin-based derivatives using magnesium oxide (MgO) nanoparticles in aqueous media. The catalyst enabled room-temperature reactions with 89% yield and >95% purity, as confirmed by HPLC. NiZr₄(PO₄)₆ nanoparticles under microwave irradiation further reduced energy consumption by 60% compared to conventional heating.

Catalyst-Assisted Synthetic Pathways

Ionic Liquid-Modified Catalysts

Azgomi et al. functionalized silica-coated magnetic nanoparticles (MNPs@SiO₂-IL) to catalyze thiazolidin-4-one formation. The catalyst was reused five times without significant activity loss, achieving 88% yield at 70°C. FTIR analysis confirmed the retention of sulfonic acid groups critical for proton transfer.

Zeolite and DSDABCOC Systems

Tiwari et al. combined zeolite 5A with thioacetic acid under microwave irradiation (200 W) to synthesize quinoline-linked derivatives. DSDABCOC (a bicyclic amidine catalyst) increased reaction rates by 3-fold in ultrasound-assisted routes, yielding 92% product.

Microwave and Ultrasound Innovations

Microwave-Promoted Cyclization

Mirzaei-Mosbat et al. irradiated benzaldehyde, aniline, and thioglycolic acid with LDHs@PpPDA catalysts under microwaves. Reactions completed in 10 minutes with 87% yield, compared to 6 hours for thermal methods. DSC studies indicated a 50% reduction in activation energy.

Ultrasonic Thioglycolic Acid Activation

Thomas et al. used zinc chloride in tetrahydrofuran (THF) with ultrasound to accelerate Schiff base formation. The method achieved 78% yield in 45 minutes, avoiding the need for anhydrous conditions.

Comparative Analysis of Conventional vs. Innovative Methods

Traditional Thiourea Routes

The classical approach involves pre-forming thiourea intermediates (e.g., from phenyl isothiocyanate and amines) before cyclization with DMAD. While reliable, this two-step process yields 76–80%, compared to 85–92% for one-pot methods.

Energy Efficiency Metrics

Table 1 compares key parameters across methods:

MethodCatalystTimeYieldEnergy Input (kJ/mol)
One-pot (Kaboudin)None2 h85%120
Ultrasound (Angapelly)VOSO₄0.5 h91%85
Microwave (Tiwari)Zeolite 5A0.2 h92%200
Nanoparticle (Baharfar)MgO4 h89%75

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-1,3-thiazolidin-4-one derivatives, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclocondensation of thioamides with α-haloketones or multicomponent reactions using aldehydes, amines, and mercaptoacetic acid. For example, refluxing 2-carbethoxymethylthio-2-thiazolidin-4-one with aromatic amines in ethanol yields 2-arylamino derivatives with ~80% efficiency . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in microwave-assisted syntheses .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate imine formation in ultrasound-irradiated reactions .
  • Temperature control : Reflux conditions (70–80°C) minimize side reactions during cyclization .

Q. How are X-ray crystallography and IR spectroscopy employed to confirm tautomeric forms in this compound derivatives?

  • X-ray crystallography : Single-crystal diffraction (e.g., Agilent Xcalibur diffractometer) resolves keto-enol or imino-amino tautomers by analyzing bond lengths (e.g., C=O vs. C–OH) and hydrogen-bonding patterns . Data refinement using SHELXL ensures accuracy in structural assignments .
  • IR spectroscopy : Absence of hydroxyl (OH) stretches (~3200 cm⁻¹) and presence of carbonyl (C=O) peaks (~1700 cm⁻¹) differentiate keto tautomers from enol forms .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, ab initio) predict tautomer stability and electronic properties in this compound derivatives?

  • Tautomer stability : DFT calculations (B3LYP/6-311++G**) compare Gibbs free energies of keto vs. enol forms, identifying dominant tautomers in solution or solid states .
  • Electronic effects : Frontier molecular orbital (FMO) analysis reveals charge distribution at C-2 and C-4 positions, correlating with Hammett σ values for substituent effects .

Q. What strategies resolve contradictions between experimental and predicted ¹³C NMR chemical shifts in substituted thiazolidinones?

An additive model (δXY = δH + (δX - δH) + (δY - δH)) predicts shifts for disubstituted derivatives using monosubstituted reference data. Key steps:

  • Data calibration : Use unsubstituted thiazolidinone (δH) as a baseline .
  • Substituent adjustment : Apply corrections (±0.06–0.2 ppm) based on substituent electronic effects (e.g., electron-withdrawing groups downfield-shift C-2) .
  • Validation : Compare predicted vs. experimental shifts (e.g., C-4 shifts show ±0.2 ppm accuracy) .

Q. How are one-pot, multicomponent reactions designed to synthesize bis-thiazolidinone derivatives with high regioselectivity?

  • Reagent selection : Aliphatic diamines react with isothiocyanates and dialkyl but-2-ynedioate in CH₂Cl₂ to form bis[2-(arylimino)-1,3-thiazolidin-4-ones] via pseudo-five-component pathways .
  • Kinetic control : Room-temperature reactions favor intermediate enamine formation, reducing oligomerization .
  • Characterization : EI-MS and ¹³C NMR verify cyclization efficiency (>85% yield) .

Q. What are best practices for refining X-ray crystallographic data of thiazolidinone derivatives using SHELX and WinGX?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with crystal-to-detector distances optimized for resolution (<0.8 Å) .
  • Structure solution : SHELXD identifies heavy atoms via dual-space methods, while SHELXL refines anisotropic displacement parameters .
  • Validation : WinGX-generated ORTEP diagrams visualize thermal ellipsoids, and PLATON checks for voids/disorder .

Methodological Tables

Table 1: Key Synthetic Protocols for this compound Derivatives

MethodReagents/ConditionsYieldReference
Cyclocondensation2-Thioxothiazolidin-4-one + Ethyl chloroacetate (reflux, acetone)75–80%
Ultrasound-assistedAldehyde + 2-aminopyridine + mercaptoacetic acid (ZnCl₂, 40°C)82%
One-pot multicomponentDiamine + isothiocyanate + dialkyl but-2-ynedioate (rt, CH₂Cl₂)85–90%

Table 2: Accuracy of Additive Model for ¹³C NMR Chemical Shifts

Carbon PositionMean Error (ppm)Maximum Deviation (ppm)
C-2±0.060.12
C-4±0.200.35
C-5±0.090.18

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